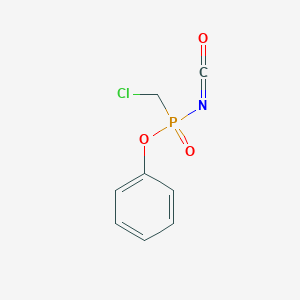
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester is a complex organic compound characterized by its unique structure, which includes a phenyl ester group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester typically involves the reaction of phenyl isocyanate with chloromethyl phosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The phenyl ester group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the phosphonic acid group and has different reactivity.
Chloromethyl phosphonic dichloride: Does not contain the ester group and has different applications.
Phenyl phosphonic acid: Lacks the chloromethyl group and has different chemical properties.
Properties
CAS No. |
178437-40-6 |
|---|---|
Molecular Formula |
C8H7ClNO3P |
Molecular Weight |
231.57 g/mol |
IUPAC Name |
[chloromethyl(isocyanato)phosphoryl]oxybenzene |
InChI |
InChI=1S/C8H7ClNO3P/c9-6-14(12,10-7-11)13-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
KOWLWUSMUGGGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















